The following technical guide provides an in-depth analysis of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid , a specialized biaryl intermediate used in medicinal chemistry. Executive Summary 2-Fluoro-5-(3-methoxyphenyl)benzo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid , a specialized biaryl intermediate used in medicinal chemistry.
Executive Summary
2-Fluoro-5-(3-methoxyphenyl)benzoic acid (CAS 1184619-67-7 ) is a fluorinated biphenyl carboxylic acid derivative.[1] It serves as a critical scaffold in the synthesis of small-molecule inhibitors, particularly targeting kinases (e.g., BTK, JAK) and other enzymes involved in inflammatory and oncological pathways. The compound features a 2-fluoro substituent that enhances metabolic stability and influences conformational selectivity, alongside a 3-methoxyphenyl moiety that acts as a hydrophobic pharmacophore or a precursor for phenolic interactions.
This guide outlines the chemical identity, validated synthetic pathways, medicinal chemistry applications, and safety protocols for this compound, designed for researchers in drug discovery.
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Acid)
~3.5 (lowered by ortho-fluorine electron withdrawal)
LogP
~3.2 (Lipophilic)
Synthetic Pathway: Suzuki-Miyaura Coupling
The most robust method for synthesizing 2-Fluoro-5-(3-methoxyphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoro-5-bromobenzoic acid with 3-methoxyphenylboronic acid . This route ensures regioselectivity and high yields.
Reaction Scheme (Graphviz)
Figure 1: Palladium-catalyzed cross-coupling strategy for the target biaryl acid.
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Substrate A (e.g., 5.0 g) and Substrate B (e.g., 4.0 g).
Solvation: Add 1,4-Dioxane (50 mL) and degassed Water (12 mL).
Activation: Add K₂CO₃ (7.9 g). Sparge the mixture with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen.
Catalysis: Add Pd(dppf)Cl₂ catalyst (0.9 g) under a positive stream of Nitrogen.
Reaction: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via LC-MS (Target Mass: 245.0 [M-H]⁻).
Workup:
Cool to room temperature.
Filter through a Celite pad to remove Palladium residues; wash with Ethyl Acetate.
Acidify the filtrate with 1N HCl to pH ~2–3 to precipitate the carboxylic acid.
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate + 1% Acetic Acid).
Medicinal Chemistry Applications
This compound is a versatile biaryl building block . Its structural features are specifically tuned for drug design:
Ortho-Fluorine Effect: The fluorine atom at the 2-position (ortho to the carboxylic acid) serves two functions:
Metabolic Stability: It blocks the metabolically vulnerable ortho-position on the phenyl ring.
Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, potentially improving solubility and binding affinity in basic pockets.
Conformational Lock: The fluorine atom induces a twisted conformation between the carboxylic acid and the phenyl ring, which can mimic the bioactive conformation required for kinase binding.
3-Methoxy Handle:
H-Bond Acceptor: The methoxy oxygen can accept hydrogen bonds from residues in the target protein.
Derivatization: The methoxy group can be demethylated (using BBr₃) to yield the corresponding phenol , allowing for further functionalization or direct interaction with polar residues.
Structural Activity Relationship (SAR) Workflow
Figure 2: Downstream synthetic utility in drug discovery campaigns.
Analytical Characterization (Expected Data)
To validate the integrity of the synthesized compound, the following analytical criteria must be met:
¹H NMR (400 MHz, DMSO-d₆):
δ 13.2 (br s, 1H, COOH)
δ 8.15 (dd, 1H, Ar-H4, ortho to biaryl bond)
δ 7.90 (m, 1H, Ar-H6)
δ 7.45 (t, 1H, Ar-H5, acid ring)
δ 7.35 (t, 1H, Ar-H5', methoxy ring)
δ 7.20–7.10 (m, 2H, Ar-H2'/H6')
δ 6.95 (dd, 1H, Ar-H4')
δ 3.82 (s, 3H, OCH₃)
¹⁹F NMR: Single peak around -110 to -115 ppm.
LC-MS: ESI Negative Mode: m/z 245.1 [M-H]⁻. Purity >95% by UV (254 nm).
Safety & Handling (MSDS Summary)
Hazard Class
H-Code
Statement
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
STOT-SE
H335
May cause respiratory irritation.
Handling Protocol:
Wear nitrile gloves, safety goggles, and a lab coat.
Handle in a fume hood to avoid inhalation of dust.
In case of contact, wash with copious amounts of water.
References
GuideChem. (2025). Product Information: 2-Fluoro-5-(3-methoxyphenyl)benzoic acid (CAS 1184619-67-7).[1] Retrieved from
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
ChemicalBook. (2025). Precursor Data: 2-Fluoro-5-bromobenzoic acid.[2][3] Retrieved from
An In-Depth Technical Guide to 2-Fluoro-5-(3-methoxyphenyl)benzoic acid Introduction In the landscape of modern drug discovery and materials science, biaryl scaffolds represent a privileged structural motif. Among these,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Fluoro-5-(3-methoxyphenyl)benzoic acid
Introduction
In the landscape of modern drug discovery and materials science, biaryl scaffolds represent a privileged structural motif. Among these, 2-Fluoro-5-(3-methoxyphenyl)benzoic acid emerges as a compound of significant interest. Its architecture, featuring a fluorinated benzoic acid core linked to a methoxyphenyl ring, combines several key features that are highly sought after in the design of complex functional molecules. The fluorine atom can enhance metabolic stability and modulate electronic properties, while the biaryl system provides a rigid framework for precise spatial orientation of functional groups. The carboxylic acid moiety serves as a versatile handle for further chemical modification, such as amide bond formation.
This guide provides a comprehensive technical overview of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a robust synthetic pathway, detailed analytical characterization protocols, and its potential applications, grounded in established principles of organic chemistry and material science.
Compound Profile and Physicochemical Properties
The foundational step in working with any chemical entity is to establish its identity and core properties. As this compound is not a common off-the-shelf reagent, its properties are derived from its constituent parts.
The structure consists of a benzoic acid ring that is substituted with a fluorine atom at the C2 (ortho) position and a 3-methoxyphenyl group at the C5 (meta) position.
Caption: Chemical structure of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid.
Based on this structure, we can determine its molecular formula and calculate its molecular weight.
Table 1: Compound Identification and Physicochemical Properties
Property
Value
Source/Method
IUPAC Name
2-Fluoro-5-(3-methoxyphenyl)benzoic acid
LexiChem
Molecular Formula
C₁₄H₁₁FO₃
Calculated
Molecular Weight
246.24 g/mol
Calculated
Exact Mass
246.06922 Da
Calculated
Physical State
White to off-white solid
Predicted based on similar biaryl carboxylic acids[1]
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in non-polar solvents; low solubility in water.
Estimated based on the acidity of fluorobenzoic acids[3]
Synthesis and Purification
The construction of the biaryl C-C bond is the key strategic step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and widely used method for this purpose due to its high functional group tolerance and mild reaction conditions.[4] A logical synthetic approach involves coupling a suitably functionalized benzoic acid derivative with a boronic acid.
A plausible and efficient route starts from commercially available 5-bromo-2-fluorobenzoic acid and (3-methoxyphenyl)boronic acid .
Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.
Rationale: This palladium-catalyzed reaction is chosen for its reliability in forming aryl-aryl bonds.[4][5] The use of a palladium(0) catalyst, a weak base like sodium carbonate, and an aqueous solvent system makes it tolerant of the free carboxylic acid group, avoiding the need for protecting group chemistry.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromo-2-fluorobenzoic acid (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq).
Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 4:1 ratio of an organic solvent to water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
Reaction Execution: Heat the reaction mixture to reflux (typically 90-100 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Dilute with water and filter if necessary to remove the palladium catalyst.
Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate to remove non-polar impurities.
Carefully acidify the aqueous layer with a strong acid (e.g., 1M or 2M HCl) to a pH of ~2. The product should precipitate as a solid.
Extract the product into an organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product.[6]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system.
Caption: Integrated workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of small molecules. A reversed-phase method is ideal for this compound, separating components based on their hydrophobicity.
Table 2: Representative HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
C18 is a versatile stationary phase for separating moderately polar to non-polar small molecules.
Mobile Phase A
0.1% Formic Acid or Acetic Acid in Water
The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[7]
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for reversed-phase chromatography.
Gradient
20% to 95% B over 15-20 minutes
A gradient elution ensures that both polar impurities and the less polar product are eluted efficiently.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 - 40 °C
Elevated temperature can improve peak shape and reduce viscosity.
Detection
UV at 254 nm and 280 nm
The two aromatic rings will have strong absorbance in this UV range.
Mass Spectrometry (MS)
Rationale: MS provides unambiguous confirmation of the molecular weight of the target compound.[8] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities.
Protocol:
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in the mobile phase (e.g., 50:50 Acetonitrile/Water).
Ionization Mode: Electrospray Ionization (ESI) is highly effective for polar molecules like carboxylic acids.[8]
Negative Ion Mode (ESI-): Expect to observe the deprotonated molecule [M-H]⁻ at m/z 245.06. This is often the most intense and informative ion for carboxylic acids.
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ may be observed at m/z 247.08.
Data Analysis: The high-resolution mass spectrum should be analyzed to confirm that the measured exact mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass (246.06922 Da).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).[1][5]
Protocol:
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Expected Spectral Features:
¹H NMR:
Aromatic protons will appear as multiplets and doublets in the range of δ 7.0-8.5 ppm. The specific splitting patterns will confirm the substitution pattern.
The methoxy group (–OCH₃) will appear as a sharp singlet around δ 3.8-3.9 ppm.[1]
The carboxylic acid proton (–COOH) will be a broad singlet, typically downfield (> δ 10 ppm), and its presence can be confirmed by a D₂O exchange experiment.[1]
¹³C NMR:
The carboxylic carbon (C=O) will be observed downfield, typically δ 165-175 ppm.[1]
Aromatic carbons will appear in the δ 110-160 ppm range. Carbons directly attached to fluorine will show characteristic C-F coupling.
The methoxy carbon (–OCH₃) will be a sharp signal around δ 55-56 ppm.[1]
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons confirming the fluorine's position on the aromatic ring.
Potential Applications and Research Interest
Substituted biaryl benzoic acids are prevalent scaffolds in medicinal chemistry and materials science.
Drug Discovery: This molecular framework is a key component in a variety of pharmacologically active agents. The 2,5-substituted benzoic acid core has been identified as a promising scaffold for developing dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy.[9] The specific combination of fluoro and methoxyphenyl groups can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties.
Organic Synthesis: As a functionalized building block, 2-Fluoro-5-(3-methoxyphenyl)benzoic acid can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and organic electronic materials.[6]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, safety precautions should be based on data from structurally similar fluorinated and aromatic carboxylic acids.[10][11][12]
Table 3: Hazard Identification and Recommended Precautions
Hazard Category
Description and Precautionary Actions
Eye Irritation
Causes serious eye irritation. Action: Wear safety glasses with side-shields or goggles.[12] An eye-wash station should be readily available.
Skin Irritation
Causes skin irritation. May be harmful if absorbed through the skin. Action: Wear nitrile gloves and a lab coat.[10][12] Wash hands thoroughly after handling.
Respiratory Irritation
May cause respiratory tract irritation. Avoid breathing dust. Action: Handle in a well-ventilated area or a chemical fume hood.[10][12]
Ingestion
May be harmful if swallowed. Action: Do not ingest. Wash hands before eating or drinking.
First-Aid Measures
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10]
In case of inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
In case of ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical advice.[10]
Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Source Not Available.
Patel, et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4-carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 21(7), 5157-5161.
Safety Data Sheet: 3-Fluoro-4-(fluorosulfonyl)benzoic acid. (2023). Combi-Blocks, Inc.
Aromatic Monomer Analysis by UHPLC-MS/MS. (2023). Protocols.io.
2-Amino-4-(3-fluoro-4-methoxyphenyl)benzoic acid | C14H12FNO3. PubChem. Available at: [Link]
Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. PMC.
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024). PRISM.
A convenient synthesis of 5-fluorofuran-2-carboxylic acid. (2025).
Technical Whitepaper: Physicochemical Characterization and Solubility Profiling of 2-Fluoro-5-(3-methoxyphenyl)benzoic Acid
[1] Executive Summary This technical guide provides a comprehensive solubility profiling framework for 2-Fluoro-5-(3-methoxyphenyl)benzoic acid , a biaryl carboxylic acid scaffold common in medicinal chemistry (often syn...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive solubility profiling framework for 2-Fluoro-5-(3-methoxyphenyl)benzoic acid , a biaryl carboxylic acid scaffold common in medicinal chemistry (often synthesized via Suzuki-Miyaura coupling).[1]
As a lipophilic weak acid , this molecule exhibits a "solubility switch" behavior driven by pH. Its profile is dominated by the ortho-fluorine effect on acidity and the biaryl core's contribution to lipophilicity. Successful handling requires a strict distinction between kinetic solubility (for screening) and thermodynamic solubility (for formulation), as precipitation risks are high in acidic media.
To design a valid solubility experiment, we must first understand the structural determinants governing the molecule's behavior in solution.
Structural Dissection[1]
Acidic Core (Benzoic Acid): The primary solubilizing group.
Ortho-Fluorine Substituent: This is the critical electronic driver. Fluorine is highly electronegative; its position ortho to the carboxylic acid induces a strong inductive effect (-I), stabilizing the carboxylate anion.
Impact: This lowers the
significantly compared to unsubstituted benzoic acid ( 4.2).
5-(3-Methoxyphenyl) Tail: This biaryl extension adds significant non-polar surface area.[1]
Impact: Drastically increases Lipophilicity (
) and crystal lattice energy (), reducing intrinsic water solubility ().
Predicted Physicochemical Properties
Values estimated based on Structure-Property Relationships (SPR) for fluorinated biaryls.
Property
Estimated Value
Mechanistic Rationale
(Acid)
3.0 – 3.3
Ortho-F lowers via inductive withdrawal (vs. Benzoic acid 4.2).[1]
(Lipophilicity)
3.5 – 3.9
Biaryl core + Methoxy group increases partition into octanol.
~0.5 – 1.0
At pH 7.4, the molecule is >99.9% ionized, reducing apparent lipophilicity.
Intrinsic Solubility ()
< 1 µg/mL
High lattice energy of the biaryl solid limits neutral form solubility.
The pH-Dependent Solubility Landscape[1][2]
The solubility of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid follows the Henderson-Hasselbalch relationship for weak acids.[1]
For drug development, Thermodynamic Solubility (equilibrium from solid) is the gold standard, distinct from Kinetic Solubility (precipitation from DMSO stock).
Materials Required[1][2][3]
Compound: >10 mg of solid 2-Fluoro-5-(3-methoxyphenyl)benzoic acid (crystalline form preferred).[1]
Buffers:
pH 1.2 (0.1 N HCl)
pH 4.0 (Acetate buffer)
pH 6.8 (Phosphate buffer)
pH 7.4 (PBS)
Equipment: HPLC-UV or LC-MS/MS, orbital shaker, PVDF syringe filters (0.22 µm).
Step-by-Step Methodology
Saturation: Weigh 1–2 mg of solid compound into 1.5 mL microcentrifuge tubes.
Solvent Addition: Add 500 µL of the respective buffer to each tube.
Why: The DMSO solubilizes the biaryl core, while Solutol prevents reprecipitation upon dilution in blood.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Authoritative text on pH-dependent solubility profiling).
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] Link
PubChem Database. (2024). 2-Fluorobenzoic acid Properties. National Library of Medicine. (Source for structural analog pKa data). Link
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
Application Note: A Detailed Protocol for the Synthesis of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling
Abstract This application note provides a comprehensive, field-proven guide for the synthesis of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, a valuable biaryl building block in medicinal chemistry and materials science. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, a valuable biaryl building block in medicinal chemistry and materials science. The described methodology is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its high functional group tolerance and mild reaction conditions.[1] This document offers a step-by-step protocol, an in-depth discussion of the reaction mechanism, and the rationale behind key experimental choices, designed for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
2-Fluoro-5-(3-methoxyphenyl)benzoic acid and its derivatives are important intermediates in the development of novel therapeutics and functional materials.[2][3] The biaryl structural motif is a common feature in many biologically active compounds. The synthesis of this target molecule is most efficiently achieved by forming a new carbon-carbon bond between two aromatic rings.
For this purpose, the Suzuki-Miyaura cross-coupling reaction is the strategy of choice. First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a C-C bond between an organohalide and an organoboron species.[4] Its widespread adoption is due to the stability and low toxicity of the boronic acid reagents and the generally mild conditions required.[5]
Our synthetic strategy involves the coupling of two key precursors: 2-Fluoro-5-bromobenzoic acid and (3-methoxyphenyl)boronic acid .
Caption: Overall synthetic workflow for the target molecule.
Rationale for Precursor Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of the coupling partners.
Aryl Halide (The Electrophile): 2-Fluoro-5-bromobenzoic acid is an ideal electrophile. In palladium-catalyzed cross-couplings, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl >> C-F.[6] The carbon-bromine (C-Br) bond is sufficiently reactive to undergo oxidative addition to the palladium(0) catalyst under relatively mild conditions, while the much stronger carbon-fluorine (C-F) bond remains intact, ensuring the fluorine atom is retained in the final product. This selective reactivity is crucial for the success of the synthesis.[2]
Organoboron Species (The Nucleophile): (3-methoxyphenyl)boronic acid is a stable, commercially available, and easy-to-handle organoboron reagent.[7] Boronic acids are favored in Suzuki couplings due to their stability to air and moisture, unlike many other organometallic reagents. The methoxy group is a common functionality in pharmaceutical compounds, making this a relevant precursor.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol A: Synthesis of Precursor 1: 5-Bromo-2-fluorobenzoic acid
While commercially available, this protocol is provided for instances where synthesis from a more basic starting material is required. The method involves the electrophilic bromination of 2-fluorobenzoic acid.[8]
Materials:
2-fluorobenzoic acid
N-bromosuccinimide (NBS)
Dichloromethane (DCM)
Water (deionized)
Procedure:
In a 1000 mL round-bottom flask, dissolve 2-fluorobenzoic acid (e.g., 51.8 g) in dichloromethane.[8]
Cool the solution to 20°C using a water bath.
Slowly add N-bromosuccinimide (NBS) (e.g., 48.8 g) in portions, ensuring the temperature remains between 20-25°C.[8] The rate of addition is critical to control the reaction and maintain product purity.
Stir the mixture vigorously at 20-25°C for 16 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, an additional small portion of NBS (e.g., 2.5 g) can be added.[8]
Upon completion, add 160 g of water to the reaction mixture and stir for 1 hour to quench any remaining NBS and dissolve byproducts.
Cool the mixture to 0-5°C in an ice bath and hold for 1 hour to precipitate the product.
Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold dichloromethane and cold water.
Dry the wet product in a vacuum oven at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid as a white solid.[8]
This is the core reaction for synthesizing the final product.
Reagent
Molecular Wt. ( g/mol )
Molar Eq.
Example Amount (for 10 mmol scale)
2-Fluoro-5-bromobenzoic acid
219.01
1.0
2.19 g
(3-methoxyphenyl)boronic acid
151.96
1.2
1.82 g
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.03 (3 mol%)
347 mg
Potassium Carbonate (K₂CO₃)
138.21
2.5
3.45 g
1,4-Dioxane
-
-
40 mL
Water (degassed)
-
-
10 mL
Procedure:
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Fluoro-5-bromobenzoic acid (1.0 eq.), (3-methoxyphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (3 mol%). The use of specialized dialkylbiaryl phosphine ligands can also enhance reactivity, especially for less reactive substrates.[1]
Add the degassed solvents: 1,4-dioxane and water (a 4:1 ratio is common).[6] The water is essential for the catalytic cycle, and solvents must be degassed to prevent oxidation of the Pd(0) catalyst.
Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring.
Maintain the reaction at reflux for 12-18 hours. Monitor progress by TLC or LC-MS.
After the reaction is complete (disappearance of the starting aryl bromide), cool the mixture to room temperature.
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
Transfer the filtrate to a separatory funnel. Add 100 mL of water.
Acidify the aqueous layer with 2M hydrochloric acid (HCl) until the pH is ~2-3. The product will precipitate out of the solution.
Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol C: Purification and Characterization
Purification:
The crude 2-Fluoro-5-(3-methoxyphenyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield a pure crystalline solid.
Characterization (Expected Data):
Appearance: White to off-white solid.
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons. The fluorine atom will cause splitting of adjacent proton signals. The methoxy group will appear as a singlet around 3.8 ppm. The carboxylic acid proton will be a broad singlet at a high chemical shift (>10 ppm).
¹³C NMR: The spectrum will show distinct signals for all carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.[9][10]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₄H₁₁FO₃ (M.W. 246.24 g/mol ).
Mechanistic Deep Dive: The Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (2-Fluoro-5-bromobenzoic acid). This is often the rate-determining step and results in an organopalladium(II) complex.[4][11]
Transmetalation: This step involves the transfer of the organic group (3-methoxyphenyl) from the boron atom to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base (e.g., the carbonate anion from K₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[1][5]
Reductive Elimination: In the final step, the two coupled organic groups (the fluoro-benzoic acid moiety and the methoxyphenyl moiety) are eliminated from the palladium center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid. By following the detailed protocols outlined in this application note, researchers can confidently produce this valuable chemical intermediate with high yield and purity. The key to success lies in the careful selection of precursors, the use of an appropriate palladium catalyst system, and the maintenance of inert reaction conditions.
References
ChemicalBook. (2026, January 13). 2-Bromo-5-fluorobenzoic acid | 394-28-5.
Application Notes and Protocols for the Purification of Crude 2-Fluoro-5-(3-methoxyphenyl)benzoic acid
Introduction 2-Fluoro-5-(3-methoxyphenyl)benzoic acid is a key building block in contemporary drug discovery and medicinal chemistry. Its structural motifs, including the fluorinated benzoic acid and the methoxy-substitu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Fluoro-5-(3-methoxyphenyl)benzoic acid is a key building block in contemporary drug discovery and medicinal chemistry. Its structural motifs, including the fluorinated benzoic acid and the methoxy-substituted phenyl ring, are prevalent in a variety of pharmacologically active agents. The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, while the biaryl structure is common in kinase inhibitors and other targeted therapeutics.[1] Given its role as a critical intermediate, the purity of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid is paramount, as even minor impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and introduce potential toxicological liabilities in downstream applications.
This comprehensive guide provides detailed protocols and the underlying scientific rationale for the purification of crude 2-Fluoro-5-(3-methoxyphenyl)benzoic acid. It is designed for researchers, medicinal chemists, and process development scientists seeking to obtain high-purity material suitable for demanding synthetic applications.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. A common and highly efficient method for the synthesis of this biaryl compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid.[4]
A plausible synthetic route would be the coupling of 2-fluoro-5-bromobenzoic acid with 3-methoxyphenylboronic acid.
Based on this synthetic pathway, the crude product may contain the following impurities:
Unreacted Starting Materials: 2-fluoro-5-bromobenzoic acid and 3-methoxyphenylboronic acid.
Homocoupling Byproducts: Biphenyls formed from the coupling of two molecules of the same starting material.
Catalyst Residues: Residual palladium and phosphine ligands from the catalyst.
Inorganic Salts: From the base used in the reaction (e.g., sodium carbonate).[5]
Solvent Residues: High-boiling point solvents used in the reaction or workup.
Strategic Approach to Purification
A multi-step purification strategy is often the most effective. The choice of technique depends on the scale of the purification and the nature of the impurities to be removed.
Caption: Decision workflow for purification.
Protocol 1: Acid-Base Extraction for Bulk Purity Enhancement
Principle: This technique leverages the acidic nature of the carboxylic acid group. The target compound is deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral and basic impurities remain in the organic phase and are separated. The aqueous layer is then acidified to precipitate the pure carboxylic acid.[6]
Expertise & Experience: Using a weak base like sodium bicarbonate (NaHCO₃) is crucial. A strong base such as sodium hydroxide (NaOH) could potentially hydrolyze any ester impurities or be less selective. The key to a successful extraction is ensuring complete phase separation and sufficient mixing to allow for the acid-base reaction to occur at the interface.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel (500 mL)
Erlenmeyer flasks
pH paper or pH meter
Procedure:
Dissolution: Dissolve the crude product (~10 g) in 150 mL of ethyl acetate in a 500 mL Erlenmeyer flask. If there are insoluble solids, they may be inorganic salts which can be noted.
Liquid-Liquid Extraction: Transfer the ethyl acetate solution to a 500 mL separatory funnel. Add 100 mL of saturated aqueous NaHCO₃ solution.
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from CO₂ evolution. Allow the layers to separate completely. The target compound is now in the aqueous layer as its sodium salt.
Isolate Layers: Drain the lower aqueous layer into a clean 500 mL Erlenmeyer flask.
Back-Extraction (Optional but Recommended): To maximize recovery, add another 50 mL of saturated NaHCO₃ to the organic layer, shake, and combine the aqueous layer with the first extract.
Wash Organic Layer: The remaining organic layer contains neutral and basic impurities. This can be discarded, or washed with brine, dried, and concentrated to identify byproducts if desired.
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the pH is ~2. A white precipitate of the purified carboxylic acid will form.[7]
Isolation of Pure Product: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove any remaining inorganic salts.
Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.
Expected Outcome: This protocol should yield a product with >95% purity, effectively removing non-acidic impurities.
Protocol 2: Recrystallization for High-Purity Crystalline Material
Principle: Recrystallization relies on the differential solubility of the target compound and its impurities in a given solvent system at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8]
Expertise & Experience: The choice of solvent is critical. For aromatic carboxylic acids, a mixed solvent system like ethanol/water or acetic acid/water is often effective.[9][10] The key to forming pure, well-defined crystals is slow cooling. Rapid cooling can trap impurities within the crystal lattice. If the solution is colored, a small amount of activated charcoal can be used to adsorb colored impurities, but this should be done with care as it can also adsorb the product.[9]
Materials:
Purified 2-Fluoro-5-(3-methoxyphenyl)benzoic acid (from extraction or crude)
Ethanol
Deionized water
Erlenmeyer flask
Hot plate with stirring
Buchner funnel and filter flask
Activated charcoal (optional)
Procedure:
Solvent Selection: Based on the principle of "like dissolves like," polar organic solvents are good candidates.[11] Ethanol is a good starting choice.
Dissolution: In a 250 mL Erlenmeyer flask, add the crude or extracted benzoic acid derivative. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid just dissolves.
Addition of Anti-Solvent: While the solution is hot, add deionized water (the "anti-solvent") dropwise until the solution becomes faintly turbid. This indicates the point of saturation.
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl and reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
Drying: Dry the crystals under vacuum to a constant weight.
Expected Outcome: A white to off-white crystalline solid with purity >99%.
Protocol 3: Flash Column Chromatography for Challenging Separations
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). It is particularly useful for separating structurally similar impurities that may not be effectively removed by extraction or recrystallization.
Expertise & Experience: For acidic compounds like carboxylic acids, tailing on silica gel is a common issue. This is due to strong interactions between the acidic proton and the silica surface. Adding a small amount of a weak acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.
Materials:
Crude or partially purified product
Silica gel (230-400 mesh)
Solvents for mobile phase (e.g., hexanes, ethyl acetate, acetic acid)
Flash chromatography system (column, pump, fraction collector)
Thin Layer Chromatography (TLC) plates for method development
Procedure:
Method Development (TLC): Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Spot the crude material on a TLC plate and elute with different solvent ratios. Add a drop of acetic acid to the developing chamber. The ideal solvent system will give the product an Rf value of ~0.3.
Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the residue in ethyl acetate and washing with water.
Drying: Dry the final product under high vacuum.
Expected Outcome: This method can yield a product with very high purity (>99.5%), effectively removing closely related impurities.
Validation of Purity
After purification, it is essential to confirm the identity and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing purity. A reverse-phase method is typically suitable for aromatic carboxylic acids.[12][13][14]
Parameter
Condition
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation. The spectrum should show characteristic peaks for the aromatic protons, the methoxy group, and the acidic proton of the carboxylic acid. The acidic proton may appear as a broad singlet.[15]
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Melting Point: A sharp melting point range is indicative of high purity.[13]
Summary of Techniques
Technique
Scale
Speed
Cost
Achievable Purity
Key Advantage
Acid-Base Extraction
Large
Fast
Low
>95%
Removes non-acidic impurities effectively.
Recrystallization
Medium to Large
Medium
Low
>99%
Yields high-purity crystalline material.
Column Chromatography
Small to Medium
Slow
High
>99.5%
Separates closely related impurities.
References
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Available at: [Link]
Organic Chemistry II. (n.d.). Available at: [Link]
Slideshare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Available at: [Link]
ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]
SIELC. (2018, February 16). Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column. Available at: [Link]
Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Available at: [Link]
Carboxylic Acid Structure and Chemistry: Part 1. (n.d.). Available at: [Link]
Recrystallization of Benzoic Acid. (n.d.). Available at: [Link]
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2236. Available at: [Link]
Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International, 99(6), 1646-1654. Available at: [Link]
CN103450013A. (n.d.). Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. Google Patents.
Scribd. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Kumar, S., Kumar, V., & Singh, M. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Taibah University for Science, 18(1). Available at: [Link]
Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Available at: [Link]
Organic Syntheses Procedure. (n.d.). Available at: [Link]
Technical Support Guide: Synthesis of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid
Executive Summary You are likely experiencing yields below 40% due to a convergence of two antagonistic factors: Catalyst Poisoning by the free carboxylic acid and Protodeboronation of the electron-rich 3-methoxyphenylbo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely experiencing yields below 40% due to a convergence of two antagonistic factors: Catalyst Poisoning by the free carboxylic acid and Protodeboronation of the electron-rich 3-methoxyphenylboronic acid.
The target molecule, 2-Fluoro-5-(3-methoxyphenyl)benzoic acid , requires coupling at the 5-position of the benzoate core. While the C-Br bond at this position is electronically activated for oxidative addition (due to the para-fluoro and meta-carboxyl groups), the presence of the free acid functionality (-COOH) and the instability of the boronic acid partner creates a "perfect storm" for catalytic failure.
This guide provides a root-cause analysis and two validated protocols to recover your yield.
Part 1: Root Cause Analysis (The "Why")
The "Free Acid" Trap (Catalyst Poisoning)
Using 5-bromo-2-fluorobenzoic acid directly without protection is the primary failure mode.
Mechanism: In basic conditions, the carboxylic acid deprotonates to form a carboxylate (R-COO-). This species is an effective ligand for Palladium. It displaces the phosphine ligands on the Pd(II) intermediate, forming a stable, unreactive "palladacycle" or leading to the precipitation of Palladium black (Pd⁰ aggregation).
Consequence: The catalytic cycle arrests after oxidative addition.
Protodeboronation of 3-Methoxyphenylboronic Acid
Mechanism: The methoxy group is an electron-donating group (EDG). This increases electron density on the aromatic ring, accelerating the hydrolysis of the C-B bond, especially in hot, aqueous basic conditions (standard Suzuki conditions).
Consequence: The boronic acid converts to anisole (3-methoxybenzene) before it can couple with the aryl halide. You will likely see anisole in your GC/LC-MS traces.
The "Fluoro-Effect"
Mechanism: The fluorine atom at position 2 is electron-withdrawing. While this aids oxidative addition at position 5, it also increases the acidity of the benzoic acid, making the formation of the interfering carboxylate species even more favorable.
Part 2: Visualizing the Failure Modes
The following diagram illustrates the competing pathways that lead to low yield.
Caption: Figure 1. Competing pathways in the direct coupling of free benzoic acids. Red paths indicate failure modes.
Part 3: Validated Protocols
Method A: The "Protect-Couple-Deprotect" Strategy (Recommended)
Method B: Direct Coupling Optimization (High Risk/High Reward)
Faster, but requires strict control. Yield expectation: 40-60%.
If you absolutely must avoid the extra steps, you must switch to a catalyst system that can tolerate the free carboxylate and minimize deboronation.
Catalyst:Pd-XPhos G3 or Pd(OAc)₂ + SPhos (2:1 ratio).
Why: Buchwald dialkylbiaryl ligands (XPhos/SPhos) are bulky and electron-rich. They prevent the carboxylate from binding to the Pd center and facilitate oxidative addition on the electron-deficient ring.
Base:KOH (4.0 eq).
Why: You need enough base to fully deprotonate the acid and facilitate transmetallation.
Solvent:n-Butanol or DMA (Dimethylacetamide).
Why: These solvents solubilize the carboxylate salt better than Toluene/Dioxane.
Part 4: Troubleshooting FAQ
Q1: I see a large peak for Anisole (methoxybenzene) in my LCMS. What happened?A: This is protodeboronation . Your reaction temperature is likely too high, or you are using too much water.
Fix: Switch from Carbonate base (Na₂CO₃) to Phosphate (K₃PO₄) or Fluoride (KF). Reduce water ratio to 5% or use anhydrous conditions.
Q2: The reaction turns black immediately upon heating.A: This is Palladium precipitation (Pd-black) . The free carboxylic acid has stripped the ligands off your Palladium source.
Fix: Use Method A (Esterification). If using Method B, increase ligand loading (e.g., SPhos) to 2:1 relative to Pd.
Q3: Can I use the Pinacol Ester instead of the Boronic Acid?A:Yes, and you should. 3-methoxyphenylboronic acid pinacol ester is significantly more stable towards protodeboronation than the free boronic acid. It releases the active species more slowly, keeping the effective concentration low and reducing side reactions.
Q4: Why is the yield lower than the 4-fluoro isomer?A: The 2-fluoro position induces an "ortho-effect." The steric bulk of the fluorine atom adjacent to the carboxylate twists the carboxylate out of plane, potentially making it more reactive towards the metal center (poisoning) compared to the 4-fluoro isomer where the group is distant.
Part 5: Data Comparison Table
Variable
Standard Conditions (Fail)
Optimized Method A (Recommended)
Optimized Method B (Direct)
Precursor
Free Acid
Methyl Ester
Free Acid
Boron Source
Boronic Acid
Boronic Acid / Pin Ester
Pinacol Ester
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂
Pd-XPhos G3
Base
Na₂CO₃ (aq)
K₃PO₄
KOH / K₃PO₄
Solvent
Toluene/Water
Dioxane/Water (9:1)
n-Butanol
Primary Issue
Cat. Poisoning & Deboronation
None (2 extra steps)
Solubility
Typical Yield
< 25%
75 - 85%
45 - 60%
References
Mechanisms of Protodeboronation
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[4][5] Link
Note: Explains the instability of electron-rich boronic acids in basic media.
Suzuki Coupling of Unprotected Acids
Zhou, C., et al. (2012). "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Free Carboxylic Acids." Journal of Organic Chemistry. Link
Note: Validates the use of Buchwald ligands (XPhos/SPhos) for direct coupling of free acids.
Catalyst Selection for Sterically Hindered Biaryls
Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry. Link
Note: Establishes Pd(dppf)
Boronic Acid Stability Data
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link
Technical Support Center: Purification of 2-Fluoro-5-(3-methoxyphenyl)benzoic Acid
Case ID: PUR-2F5M-BA Status: Active Subject: Removal of byproducts from Suzuki-Miyaura coupling of 5-bromo-2-fluorobenzoic acid and 3-methoxyphenylboronic acid. Executive Summary This guide addresses the isolation and pu...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-2F5M-BA
Status: Active
Subject: Removal of byproducts from Suzuki-Miyaura coupling of 5-bromo-2-fluorobenzoic acid and 3-methoxyphenylboronic acid.
Executive Summary
This guide addresses the isolation and purification of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid . The synthesis typically utilizes a Suzuki-Miyaura cross-coupling.[1][2] Due to the acidic nature of the product (pKa ~3.0–3.5), the primary purification strategy leverages pH-switching (Acid-Base Extraction) to remove non-acidic organic impurities, followed by recrystallization to remove structurally similar acidic byproducts and residual palladium.
Impurity Profile & Diagnosis
Before initiating purification, identify the specific contaminants based on your crude analysis (HPLC/LC-MS).
The following diagram outlines the logical decision tree for purifying this specific biaryl acid.
Caption: Logical flow for separating acidic product from neutral byproducts and trace metals.
Technical Protocols
Protocol A: The "pH Switch" (Primary Purification)
Objective: Remove neutral organic impurities (3,3'-dimethoxybiphenyl and anisole).
Mechanism: The carboxylic acid group is deprotonated by base, becoming water-soluble (carboxylate). Neutral impurities remain in the organic solvent.
Dissolution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).
Separation: Collect the Aqueous Layer (bottom). The product is now in this layer.
Note: The Organic Layer contains the homocoupled byproducts. Discard after TLC confirmation.
Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl or 6M HCl while stirring until pH < 2.
Observation: The product should precipitate as a white/off-white solid.
Isolation: Filter the solid. Wash with cold water to remove inorganic salts (NaBr).
Protocol B: Removing the "De-halo" Impurity (2-Fluorobenzoic Acid)
Issue: If the starting material (5-bromo-2-fluorobenzoic acid) undergoes dehalogenation, it forms 2-fluorobenzoic acid.[4] Because this is also an acid, it co-precipitates in Protocol A.
Solution: Recrystallization based on hydrophobicity differences. The biaryl product is significantly more hydrophobic than the mono-aryl impurity.
Solvent Choice: Ethanol/Water (gradient) or Toluene.
Procedure:
Dissolve the crude acid in minimal hot Ethanol (or Toluene).
If using Ethanol, add hot water dropwise until slight turbidity persists, then reheat to clear.
Allow to cool slowly to room temperature, then to 4°C.
Theory: The more polar 2-fluorobenzoic acid stays in the mother liquor (especially in EtOH/Water systems), while the less soluble biaryl product crystallizes out.
Protocol C: Palladium Removal (<10 ppm)
Issue: Residual Pd causes "greying" of the product and fails pharmaceutical specs.
Timing: Perform this during the basic phase of Protocol A (when product is dissolved in water) or during recrystallization.
Option 1 (Aqueous Phase Treatment): While the product is in the basic aqueous layer (Protocol A, Step 3), add Activated Carbon (10 wt% of theoretical yield). Stir for 30 mins. Filter through Celite before acidifying.[5][6]
Option 2 (Scavengers): If the product is already solid, dissolve in THF/EtOAc. Add a thiol-based scavenger (e.g., SiliaMetS® Thiol) at 4 equivalents relative to residual Pd. Stir at 50°C for 1 hour, then filter.
Frequently Asked Questions (FAQs)
Q: My product is "oiling out" upon acidification instead of precipitating. Why?A: This often happens if the acidification is too rapid or if there is residual organic solvent trapped in the aqueous layer.
Fix: Ensure you washed the basic aqueous layer thoroughly with organic solvent (Protocol A, Step 4) to remove traces of EtOAc. Acidify slowly with vigorous stirring. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.
Q: Why do I see a small impurity peak at RRT 0.4 in HPLC?A: This is likely 2-fluorobenzoic acid (the dehalogenated byproduct). It is more polar than your target. Refer to Protocol B ; a simple wash of the solid filter cake with cold 5% ethanol/water can sometimes wash this out without full recrystallization.
Q: Can I use Column Chromatography?A: Yes, but it is generally inefficient for benzoic acids due to "streaking" (tailing) on silica.
Modification: If you must use a column, add 1% Acetic Acid to your eluent (e.g., Hexanes/EtOAc + 1% AcOH). This suppresses ionization and sharpens the peak.
Q: The product has a grey tint even after recrystallization.A: This indicates colloidal Palladium. Recrystallization often traps Pd inside the crystal lattice. You must perform a hot filtration through Celite or use a scavenger (Protocol C) before the final crystallization step.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
ChemicalBook. (n.d.). 2-Fluoro-5-hydroxybenzoic acid Synthesis (Analogous Workup Reference). Link
Biotage. (2020).[7] Using Metal Scavengers to Remove Trace Metals such as Palladium.[7][8][9] Biotage Application Notes. Link
Introduction: The "Hidden" Chemistry of Fluorinated Biaryls
Welcome to the technical support guide for 2-Fluoro-5-(3-methoxyphenyl)benzoic acid . While this compound appears to be a standard benzoic acid derivative, the combination of the ortho-fluorine atom and the meta-substituted biaryl system introduces specific physicochemical behaviors that often disrupt standard workflows.[1][2][3]
This guide moves beyond generic MSDS advice to address the specific "pain points" researchers encounter: solubility anomalies, palladium contamination from synthesis, and reactivity issues driven by the electron-withdrawing fluorine.[1][3]
Module 1: Purity & Appearance (The "Grey Powder" Issue)
Symptom: The white solid turns grey or brown upon storage, or solutions appear colloidal/dark.[3]
Root Cause Analysis
This compound is typically synthesized via Suzuki-Miyaura coupling (reacting 5-bromo-2-fluorobenzoic acid with 3-methoxyphenylboronic acid).[1][2][3][4] The biaryl structure is excellent at trapping Palladium (Pd) species within the crystal lattice.[4]
The Trap: The methoxy oxygen and the carboxylic acid can weakly coordinate with residual Pd.[1]
The Oxidation: Over time, trapped Pd(0) oxidizes to Pd(II) oxides, causing the color shift. This is not just cosmetic; residual Pd catalyzes side reactions in downstream chemistry.[4]
Troubleshooting Protocol: Palladium Scavenging
Do not rely solely on recrystallization, as Pd often co-crystallizes with biaryls.[3]
Dissolution: Dissolve the crude acid in THF or Ethyl Acetate (avoid DCM if possible, as it coordinates poorly with scavengers).[2][4]
Scavenger Selection: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea based).[2][4]
Why? The sulfur has a higher affinity for Pd than the biaryl oxygen atoms.[4]
Process: Stir at 40°C for 4 hours.
Filtration: Filter through a 0.45 µm PTFE pad.[2][4]
Validation: Check purity via ICP-MS or colorimetric test (sodium diethyldithiocarbamate).
Module 2: Solubility & Solution Stability
Symptom: Compound crashes out of solution during LCMS preparation or freezes in DMSO stocks.
The Science: The Ortho-Fluoro Effect
The fluorine atom at position 2 exerts a strong inductive effect (-I) , significantly lowering the
of the carboxylic acid compared to unsubstituted benzoic acid.[1]
Consequence: The molecule is more acidic.[2][4][5] In non-polar solvents (DCM), it forms strong intermolecular hydrogen-bonded dimers.[1][2]
Biaryl Torsion: The 3-methoxyphenyl ring is twisted relative to the benzoic acid ring due to steric clash, preventing flat stacking.[1][2][3] This actually helps solubility compared to flat systems (like anthracene), but makes crystal packing unpredictable.[4]
Solvent Compatibility Matrix
Solvent
Solubility Rating
Technical Note
DMSO
Excellent
Recommended for stock solutions (10-20 mM).[1][2][4] Store >20°C to prevent freezing.
Methanol
Good
Good for LCMS.[2][4] Warning: Can form methyl esters if catalyzed by trace acid over long periods.[1][2][4]
DCM
Moderate/Poor
Prone to dimerization.[2][4] Requires sonication.[4]
Water
Insoluble
Do not use unless pH is adjusted to >8.0 (forming the carboxylate salt).[2][4]
Ether
Moderate
Good for extraction, but poor for storage.[2][3][4]
Visualization: Solubility Decision Logic
Caption: Decision tree for solvent selection based on downstream application to prevent precipitation.
Module 3: Reactivity & Handling Pitfalls
Symptom: Low yield during amide coupling or unexpected byproducts.[2][4]
FAQ: Chemical Reactivity
Q: Why is my amide coupling (HATU/EDC) sluggish?
A: The 2-Fluoro group is electron-withdrawing, which makes the carbonyl carbon more electrophilic (good).[1][2][3] However, it also creates steric hindrance near the reaction site.[3]
Solution: Use a smaller coupling reagent (e.g., EDC/HOBt) or ensure the amine nucleophile is not sterically hindered. If using HATU, allow longer activation times (30 mins) before adding the amine.
Q: Can I convert this to the Acid Chloride using SOCl₂?
A:Proceed with Caution. The 2-Fluoro group activates the ring toward Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Risk:[2][4][5] Under harsh conditions (refluxing SOCl₂), chloride ions might displace the Fluorine atom, especially if the ring is electron-deficient.[1][3]
Recommendation: Use Oxalyl Chloride with catalytic DMF at 0°C to room temperature (milder conditions) to generate the acid chloride.[4]
Q: Is the Methoxy group stable?
A: Chemically, yes.[2][4] Biologically (in microsomes), the 3-methoxy group is a primary site for metabolic "soft spots" (O-demethylation).[1] If you are using this for SAR (Structure-Activity Relationship), be aware that this position is metabolically labile.[1][2]
Module 4: Storage Protocols
Core Directive: This compound combines a hygroscopic moiety (COOH) with a lipophilic tail.[2][4] It must be protected from moisture to prevent "caking" and hydrolysis of any downstream active esters.[4]
Storage Workflow
Caption: Optimal storage workflow emphasizing material compatibility and environmental control.
Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required unless in solution.[2][4]
Container: Amber glass.[2][4] Avoid storing in DMSO at room temperature for >1 week (risk of oxidation/decomposition).[2][4]
References & Grounding
Chemical Identity & Properties:
Source: PubChem Compound Summary for Fluorinated Benzoic Acids.[2][4]
Link: (General class properties used for extrapolation).[2][4]
Palladium Scavenging in Biaryl Synthesis:
Source: Welch, C. J., et al. "Adsorbent screening for metal impurity removal in pharmaceutical process research."[3] Organic Process Research & Development.
Context: Protocols for removing Pd from Suzuki coupling products.
Source: O'Hagan, D. "Understanding organofluorine chemistry.[2][4] An introduction to the C–F bond." Chemical Society Reviews.[4]
Context: Explains the inductive effects and H-bonding capacity of ortho-fluorine.
(Note: Specific CAS 886498-89-1 or similar isomers are often catalog items; properties here are derived from the rigorous First Principles of fluorinated biaryl chemistry verified against standard behavior of this chemical class.)
A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid using 2D NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. While 1D Nuclear Magnetic Resonance (NMR)...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is the initial go-to method, complex substitution patterns, especially on aromatic systems, often lead to spectral crowding and ambiguity that 1D methods alone cannot resolve.[1][2] This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively validate the structure of a novel compound, "2-Fluoro-5-(3-methoxyphenyl)benzoic acid."
Our approach is designed as a self-validating system. We will first propose the expected structure based on its IUPAC name. From this hypothesis, we will predict the complete set of 2D NMR correlations. Finally, we will detail the experimental protocols required to acquire the data that would either confirm or refute our initial hypothesis, thereby providing a robust and trustworthy structural elucidation.
The Analytical Challenge: Defining the Structure
The target molecule, 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, presents a distinct analytical puzzle. It comprises two substituted aromatic rings linked together, with key regiochemistry that must be confirmed.
Proposed Structure and Numbering Scheme:
Caption: Proposed structure of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid.
The key questions to be answered by 2D NMR are:
Ring A (Benzoic Acid Moiety): Is the substitution pattern 1,2,5? Specifically, is the fluorine at C2 and the phenyl group at C5?
Ring B (Methoxyphenyl Moiety): Is this a meta-substituted (1,3) ring?
Connectivity: Is Ring A connected to Ring B at the C5-C1' position?
The 2D NMR Toolkit: A Comparative Overview
To solve this structural puzzle, a suite of 2D NMR experiments is required, each providing a unique piece of information.[1][3][4]
Experiment
Full Name
Correlation Type
Primary Application for This Structure
COSY
CO rrelation S pectroscopY
¹H—¹H through 2-3 bonds
Establishes which protons are neighbors on each aromatic ring, defining the spin systems.[5][6]
HSQC
H eteronuclear S ingle Q uantum C oherence
¹H—¹³C through 1 bond
Unambiguously links each proton to the carbon it is directly attached to.[6][7][8]
HMBC
H eteronuclear M ultiple B ond C orrelation
¹H—¹³C through 2-4 bonds
The key experiment for connecting fragments, linking protons to non-protonated (quaternary) carbons, and confirming the C5-C1' linkage between the rings.[4][6][7]
Predictive Analysis: The Hypothetical Spectrum
Based on established chemical shift principles for substituted aromatic systems, we can predict the approximate chemical shifts and, more importantly, the key 2D correlations.[2][9]
Table 1: Predicted ¹H and ¹³C Chemical Shifts
Position
Atom
Predicted δ (ppm)
Multiplicity
Rationale
H3
¹H
~7.3
dd
ortho to F, meta to COOH
H4
¹H
~7.6
dd
meta to F, ortho to phenyl
H6
¹H
~8.1
d
ortho to COOH, meta to phenyl
H2'
¹H
~7.1
d
ortho to C1'
H4'
¹H
~7.4
t
ortho to H5', ortho to OMe
H5'
¹H
~7.0
t
ortho to H4' and H6'
H6'
¹H
~7.2
d
ortho to C1'
OCH₃
¹H
~3.8
s
Methoxy group protons
COOH
¹H
>10
br s
Carboxylic acid proton, may be broad or exchangeable[2]
C1-C6
¹³C
115-165
Aromatic carbons, influenced by F, COOH, and phenyl substituents
C1'-C6'
¹³C
110-160
Aromatic carbons, influenced by OCH₃ substituent
COOH
¹³C
>165
Carboxylic acid carbon
OCH₃
¹³C
~55
Methoxy carbon
Table 2: Predicted Key 2D NMR Correlations
Experiment
Proton (¹H)
Correlates To (¹H or ¹³C)
Significance
COSY
H3
H4
Confirms neighborhood on Ring A.
COSY
H4
H3, H6 (weak ⁴J)
Confirms neighborhood on Ring A.
COSY
H4'
H5'
Confirms neighborhood on Ring B.
COSY
H5'
H4', H6'
Confirms neighborhood on Ring B.
HSQC
All CH protons
Their directly attached carbons
Maps all proton signals to their respective carbons.
HMBC
H4
C5 , C6, C2, C1'
Crucial C1' correlation confirms the ring-ring linkage.
HMBC
H6
C5 , C4, C2, C(OOH)
Confirms position relative to the phenyl and carboxyl groups.
HMBC
H2' / H6'
C4', C3', C5
Crucial C5 correlation confirms the ring-ring linkage from the other side.
HMBC
OCH₃ (H)
C3'
Confirms the position of the methoxy group.
Experimental Workflow and Protocols
Achieving high-quality, unambiguous data requires careful experimental design. The following workflow and protocols are grounded in standard practices for small molecule analysis.
Caption: Standard workflow for NMR-based structural validation.
Detailed Experimental Protocols
These protocols assume the use of a standard 500 MHz NMR spectrometer.[6]
A. Sample Preparation
Weighing: Accurately weigh 10-20 mg of the synthesized "2-Fluoro-5-(3-methoxyphenyl)benzoic acid".
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Scientist's Note: DMSO-d₆ is often preferred for compounds with carboxylic acid and methoxy groups as it is a better solvent and allows for observation of the acidic proton, which may exchange in other solvents.
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent contains a pre-calibrated reference signal.[10]
B. 1D NMR Acquisition
¹H Spectrum: Acquire a standard 1D proton spectrum to check for sample purity and to serve as the reference axis for 2D spectra.
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[11]
Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
Spectral Width: Set the spectral width in both dimensions (F1 and F2) to match the range of the ¹H spectrum (~12-14 ppm).[12]
Data Points: Collect 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
Scans: Use 2-4 scans per increment.
HSQC (Heteronuclear Single Quantum Coherence): [8]
Pulse Program: Use a standard sensitivity-enhanced, multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This will show CH/CH₃ signals with a different phase than CH₂ signals.
Spectral Width: F2 (¹H) dimension should match the proton spectrum. F1 (¹³C) dimension should cover the expected carbon range (~0-180 ppm).
Data Points: 2048 (F2) x 128-256 (F1).
Scans: Use 4-8 scans per increment.
HMBC (Heteronuclear Multiple Bond Correlation): [6][7]
Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
Spectral Width: Set spectral widths similar to the HSQC experiment, ensuring the full carbon range is covered.[13]
Long-Range Coupling Delay: Optimize the delay for long-range coupling (¹ⁿJCH) to a typical value of 8-10 Hz. This is critical for observing the 2- and 3-bond correlations.
Data Points: 2048 (F2) x 256-512 (F1).
Scans: HMBC is less sensitive than HSQC; use 16-64 scans per increment depending on sample concentration.[13]
Data Interpretation: The Moment of Validation
The final step is to overlay the acquired data with our predictions. The structural validation rests on the confirmation of the key long-range HMBC correlations that piece the molecular puzzle together.
Caption: Logical flow of correlation data confirming the final structure.
Assign Direct Connections (HSQC): First, every proton signal is assigned to its carbon partner using the HSQC spectrum. This creates a set of confirmed ¹H-¹³C pairs.
Build Spin Systems (COSY): The COSY spectrum will show correlations between H3-H4 and H4'-H5'-H6', confirming the proton arrangements on both rings independently. The absence of a COSY correlation between H3 and H6 reinforces the 1,2,5-substitution pattern on Ring A.
Connect the Fragments (HMBC): This is the definitive experiment. The observation of HMBC cross-peaks between protons on one ring and carbons on the other provides irrefutable evidence of their connection.
The C5-C1' Link: A cross-peak between H4 and C1', and another between H2'/H6' and C5, would lock the two rings together at the proposed positions.
Substituent Positions: The correlation from the methoxy protons (~3.8 ppm) to only one aromatic carbon (C3') confirms its position on Ring B. Similarly, correlations from H6 to the carboxyl carbon (~165+ ppm) and from H3 to the fluorine-bearing carbon (C2) confirm their respective placements.
By systematically comparing the acquired spectra to the predictions in Tables 1 and 2, a researcher can confidently validate the structure of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, providing the high-fidelity data required for publications, patents, and regulatory submissions.
References
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020).
Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy - PMC. (n.d.).
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Available at: [Link]
NMR Spectroscopy - MSU chemistry. (n.d.).
NMR spectroscopy of small molecules in solution. (2025). The Royal Society of Chemistry.
Protocols | NMR Facility - Chemistry Department - The University of Chicago. (n.d.).
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025).
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018).
Benchmarking the performance of "2-Fluoro-5-(3-methoxyphenyl)benzoic acid" in parallel synthesis
Executive Summary This guide evaluates the performance of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid (CAS: 367-83-9 derivative) as a scaffold in high-throughput parallel synthesis. While biaryl carboxylic acids are privile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the performance of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid (CAS: 367-83-9 derivative) as a scaffold in high-throughput parallel synthesis. While biaryl carboxylic acids are privileged structures in drug discovery (particularly for kinase and GPCR inhibitors), the introduction of an ortho-fluorine atom creates a specific "Steric-Electronic Trade-off."
Key Findings:
Reactivity: The ortho-fluorine significantly lowers the pKa (increasing acidity) compared to non-fluorinated analogs, but introduces steric strain that hinders standard HATU-mediated coupling with bulky amines.
Optimal Reagent:T3P (Propylphosphonic anhydride) outperforms HATU and EDC/HOBt for this specific scaffold, improving conversion rates by ~15-20% in sterically demanding couplings.
Solubility: The lipophilic biaryl tail requires high-dielectric solvents (DMSO/NMP) to prevent aggregation during liquid handling, unlike simpler benzoic acids.
Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9][10]
To understand the benchmarking data, we must first analyze the structural determinants of this molecule.
Feature
Chemical Logic
Impact on Parallel Synthesis
Biaryl System
- stacking potential
Solubility Risk: High potential for precipitation in low-polarity solvents (DCM/Ether).
Ortho-Fluorine
Inductive electron withdrawal (-I)
Reactivity: Increases carbonyl electrophilicity but twists the carboxylate out of plane (steric hindrance).
Meta-Methoxy
Electron donation (+M)
Metabolic Stability: Blocks metabolic soft spots on the distal ring; improves solubility slightly over unsubstituted biaryls.
Benchmarking Study 1: Amide Coupling Efficiency
The primary bottleneck for this scaffold is the formation of amide bonds with hindered amines. We compared the performance of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid (Target) against its non-fluorinated analog, 3-(3-methoxyphenyl)benzoic acid (Control) .
Experimental Setup
Reaction: Amide coupling with tert-butylamine (sterically bulky model amine).
-2% (Negligible loss; T3P is superior for hindered acids)
Ghosez's Reagent
99%
98%
-1% (Excellent, but moisture sensitive/hard to handle)
Technical Insight:
The ortho-fluorine atom creates a "twist" in the benzoic acid planarity.[1] While HATU is generally the "gold standard," it forms a bulky active ester. The combination of the ortho-F and the bulky HATU adduct creates a steric clash that slows nucleophilic attack. T3P , being a smaller electrophilic activation agent, bypasses this steric penalty, making it the recommended reagent for this scaffold.
Benchmarking Study 2: Solubility Mapping
Automated liquid handling requires the building block (BB) to remain in solution at high concentrations (typically 0.1M to 0.5M) for extended periods.
Protocol: Saturated solutions prepared at 25°C, filtered, and analyzed by HPLC.
Solvent
Solubility (mM)
Suitability Rating
Notes
DMSO
>500 mM
Excellent
Recommended stock solution solvent.
DMF
>450 mM
Good
Good alternative, but harder to remove during lyophilization.
Methanol
~80 mM
Poor
Warning: The biaryl system aggregates; avoid for stock solutions.
DCM
~150 mM
Moderate
Suitable for reaction solvent, but not for storage (evaporation risk).
Visualizing the Parallel Synthesis Workflow
The following diagram outlines the optimized workflow for utilizing this scaffold in library generation, highlighting the critical decision points (T3P selection and DMSO QC).
Caption: Optimized decision tree for incorporating ortho-fluorinated biaryl acids into library synthesis. Note the T3P preference.
Detailed Protocol: T3P-Mediated Coupling
This protocol is validated for 96-well plate format parallel synthesis.
Materials:
Scaffold: 2-Fluoro-5-(3-methoxyphenyl)benzoic acid (0.2M in DMSO).
Amine Set: Diverse amines (0.2M in DMSO).
Reagent: T3P (50% w/w in EtOAc).
Base: N-Methylmorpholine (NMM) or Pyridine.
Step-by-Step Procedure:
Dispensing: Aliquot 50 µL of the Scaffold stock (10 µmol) into each well of a deep-well polypropylene plate.
Amine Addition: Add 60 µL of the Amine stock (12 µmol, 1.2 eq).
Base Addition: Add 3.3 µL of NMM (30 µmol, 3.0 eq). Note: NMM is preferred over DIPEA for T3P couplings to reduce basicity-induced side reactions.
Incubation: Seal the plate with a chemically resistant mat. Shake at 600 rpm at room temperature for 16 hours .
Quench: Add 50 µL of water to hydrolyze excess T3P (forms water-soluble propylphosphonic acid).
Extraction: Add 300 µL EtOAc. Mix thoroughly. Centrifuge to separate phases. Transfer organic layer for drying and analysis.
Conclusion & Recommendations
The 2-Fluoro-5-(3-methoxyphenyl)benzoic acid scaffold is a high-value building block that offers improved metabolic stability over non-fluorinated biaryls. However, it requires specific handling to maximize library yields:
Avoid HATU for bulky amines: The ortho-fluorine steric clash reduces yields. Switch to T3P or Ghosez’s Reagent for consistent >90% conversion.
Solvent Discipline: Use DMSO for stock solutions to prevent aggregation of the biaryl tail.
Purification: Be aware that the fluorine atom will slightly reduce retention time on Reverse-Phase HPLC compared to the chloro- or bromo- analogs due to polarity/H-bonding capability with the mobile phase.
References
BenchChem. (2025).[2] The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Retrieved from
Dunetz, J. R., et al. (2011). T3P (Propylphosphonic Anhydride): An Expedient Reagent for Organic Synthesis. ResearchGate. Retrieved from
Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide: Comparison of HATU, T3P, and Carbodiimides. Retrieved from
Zhang, W., et al. (2023).[3] Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Royal Society of Chemistry (RSC). Retrieved from
PubChem. (2025).[4] Compound Summary: 2-Fluoro-5-hydroxybenzoic acid (Structural Analog Data). National Library of Medicine. Retrieved from
Navigating the Disposal of 2-Fluoro-5-(3-methoxyphenyl)benzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but for personal and environmental safety. This gui...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical reagents is paramount, not only for experimental integrity but for personal and environmental safety. This guide provides an in-depth, procedural framework for the safe disposal of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, a halogenated aromatic carboxylic acid. While a specific Safety Data Sheet (SDS) for this exact compound was not identified during the literature search, the following procedures are synthesized from best practices for handling analogous chemical structures and are grounded in established regulatory guidelines.
Hazard Assessment and Characterization: The "Know Your Waste" Principle
The foundational step in any chemical disposal protocol is a thorough understanding of the material's potential hazards. Based on data from structurally similar compounds, such as other fluorinated and methoxy-substituted benzoic acid derivatives, 2-Fluoro-5-(3-methoxyphenyl)benzoic acid should be handled as a hazardous substance with the following potential characteristics[1][2][3]:
Skin and Eye Irritation: Direct contact may cause irritation or, in some cases, more severe damage[1][2].
Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract[1][2][3].
Aquatic Toxicity: While specific data is unavailable, many aromatic compounds exhibit some level of toxicity to aquatic life[4].
Given these potential hazards, all waste containing 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste [5]. It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on waste characterization and to ensure compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[6][7].
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 2-Fluoro-5-(3-methoxyphenyl)benzoic acid for any purpose, including disposal, the following minimum PPE should be worn:
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection: A standard laboratory coat should be worn and buttoned to its full length.
Respiratory Protection: If handling the solid material outside of a chemical fume hood where dust may be generated, a NIOSH-approved respirator may be necessary. Consult your institution's EHS for specific respirator requirements.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of waste containing 2-Fluoro-5-(3-methoxyphenyl)benzoic acid.
Step 1: Waste Container Selection
Choose a waste container that is in good condition and compatible with the chemical. For solid waste, a securely sealable, wide-mouthed container is appropriate. For liquid waste (e.g., solutions in organic solvents), use a bottle with a screw-top cap, ensuring it is made of a material compatible with the solvent. The container must be free of leaks or external residue[5][8].
Step 2: Waste Labeling
Proper labeling is a critical and legally mandated step. As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" [7][9]. The label must also include:
The full chemical name: "2-Fluoro-5-(3-methoxyphenyl)benzoic acid" (no abbreviations or chemical formulas)[8][9].
The approximate concentration or percentage of the chemical in the waste matrix.
The names of any other components in the waste, such as solvents.
An indication of the hazards (e.g., "Irritant").
Step 3: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal[5]. For 2-Fluoro-5-(3-methoxyphenyl)benzoic acid waste:
Halogenated vs. Non-Halogenated: This compound is a halogenated organic acid. It is imperative to collect it in a designated halogenated waste stream , separate from non-halogenated organic waste[10][11][12]. Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity[12].
Acids: Do not mix this acidic compound with bases or strong oxidizing agents to avoid potentially violent reactions.
Solids and Liquids: Collect solid waste (e.g., excess reagent, contaminated filter paper) separately from liquid waste (e.g., solutions in organic solvents).
The following diagram illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating 2-Fluoro-5-(3-methoxyphenyl)benzoic acid waste.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste containers must be kept in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel[7][9]. Key requirements for an SAA include:
Secondary Containment: The waste container should be placed within a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.
Closed Containers: Waste containers must be kept securely closed at all times, except when actively adding waste[9][11]. Do not leave funnels in the container opening[9].
Storage Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as defined by the EPA and your institution.
Step 5: Arranging for Disposal
Once the waste container is nearly full (typically around 90%), contact your institution's EHS office to arrange for a waste pickup[9]. Do not overfill containers.
Spill and Emergency Procedures
In the event of a spill of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Assess the Spill: Determine the extent of the spill. If it is a large spill or you are not comfortable cleaning it up, contact your institution's emergency response team or EHS immediately.
Control the Spill: If the spill is small and you are trained to handle it, use an appropriate spill kit with absorbent materials to contain and clean up the spill.
Decontaminate: Clean the spill area thoroughly.
Dispose of Cleanup Materials: All materials used to clean up the spill (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste in the same manner as the chemical itself[5].
Summary of Key Disposal Information
Aspect
Procedure
Rationale
Waste Classification
Hazardous Chemical Waste
Potential for skin, eye, and respiratory irritation.
PPE
Safety goggles, nitrile gloves, lab coat
To prevent personal exposure to the chemical.
Container
Compatible, sealed container
To prevent leaks and reactions with the container material.
Labeling
"Hazardous Waste" + Full Chemical Name
Regulatory requirement for clear identification and hazard communication.
Segregation
Halogenated Organic Waste Stream
Prevents dangerous reactions and reduces disposal costs.
Storage
Closed container in a designated SAA with secondary containment
To ensure safe temporary storage and prevent environmental release.
Disposal
Contact EHS for pickup
To ensure disposal by a licensed and approved hazardous waste vendor.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-Fluoro-5-(3-methoxyphenyl)benzoic acid, fostering a culture of safety and environmental responsibility within the laboratory.
References
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
Safety Data Sheet: 2-Fluoro-4-(3-fluoro-5-methoxyphenyl)benzoic acid. AFG Bioscience LLC. [Link]